molecular formula C6H4BrFIN B2392279 4-Bromo-3-fluoro-2-iodoaniline CAS No. 2091656-96-9

4-Bromo-3-fluoro-2-iodoaniline

Cat. No.: B2392279
CAS No.: 2091656-96-9
M. Wt: 315.912
InChI Key: WFNGHQDVQUWGEX-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-iodoaniline is an aromatic amine with the molecular formula C6H4BrFINH2. This compound is characterized by the presence of three different halogen atoms (bromine, fluorine, and iodine) attached to the benzene ring, along with an amino group. The unique combination of these substituents makes it a valuable intermediate in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2-iodoaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.

    Electrophilic Aromatic Substitution: The amino group can activate the benzene ring towards electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid are commonly employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed:

Scientific Research Applications

4-Bromo-3-fluoro-2-iodoaniline is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: In the study of enzyme inhibitors and receptor binding studies.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-iodoaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets. The compound can act as an inhibitor or activator, depending on the nature of the target and the pathway involved .

Comparison with Similar Compounds

    2-Iodoaniline: An aromatic amine with an iodine atom at the ortho position.

    4-Bromo-2-iodoaniline: Similar structure but lacks the fluorine atom.

    5-Fluoro-2-iodoaniline: Contains a fluorine atom at the meta position instead of the para position.

Uniqueness: 4-Bromo-3-fluoro-2-iodoaniline is unique due to the presence of three different halogen atoms, which can significantly influence its reactivity and binding properties. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-3-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFIN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNGHQDVQUWGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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